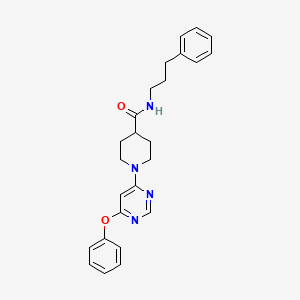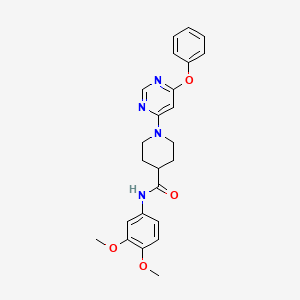
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide (PPPC) is a small molecule that has been extensively studied for its potential use in a variety of scientific research applications. It is an important organic compound that has been used as a model compound in a variety of studies, including medicinal chemistry and pharmacology. PPPC has been found to possess a range of desirable properties, such as stability, solubility, and low toxicity, making it a valuable tool for researchers.
Scientific Research Applications
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has been used in a variety of scientific research applications, including medicinal chemistry, pharmacology, and drug design. It has been used as a model compound in studies of enzyme-inhibitor interactions and as a scaffold for drug development. Additionally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has been used in studies of the structure and function of proteins, and as a tool to investigate the mechanism of action of drugs.
Mechanism of Action
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has been found to possess a range of desirable properties, such as stability, solubility, and low toxicity, making it a valuable tool for researchers. It has been found to interact with a variety of proteins and enzymes, including phosphatases, kinases, and proteases. Studies have revealed that 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide binds to these proteins and enzymes, resulting in inhibition of their activity.
Biochemical and Physiological Effects
Studies have revealed that 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has a range of biochemical and physiological effects. It has been found to modulate the activity of a variety of enzymes, including phosphatases, kinases, and proteases. Additionally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has been found to interact with a variety of proteins, leading to changes in their structure and function. Studies have also revealed that 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide can modulate the expression of certain genes, leading to changes in the expression of proteins involved in a variety of physiological processes.
Advantages and Limitations for Lab Experiments
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has a range of advantages and limitations for use in laboratory experiments. One of its main advantages is its low toxicity, making it a safe compound to work with. Additionally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide is relatively stable and soluble, making it easy to work with. However, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide does have some limitations, such as its low solubility in water, making it difficult to dissolve in aqueous solutions.
Future Directions
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has a range of potential applications in scientific research. Its ability to interact with a variety of proteins and enzymes makes it a valuable tool for studying enzyme-inhibitor interactions. Additionally, its ability to modulate gene expression and protein structure and function makes it a useful tool for drug development. Additionally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide could be used as a scaffold for the development of new drugs, or as a model compound for studying the structure and function of proteins. Finally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide could be used in studies of the mechanism of action of drugs, or as a tool to investigate the biochemical and physiological effects of drugs.
Synthesis Methods
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide can be synthesized in a variety of ways. One common method is the reaction of 4-chloropiperidine-4-carboxylic acid with 3-phenylpropyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide as a white solid. Other methods, such as the reaction of 4-chloropiperidine-4-carboxylic acid with 3-phenylpropyl iodide in the presence of a base, can also be used to synthesize 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide.
properties
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-25(26-15-7-10-20-8-3-1-4-9-20)21-13-16-29(17-14-21)23-18-24(28-19-27-23)31-22-11-5-2-6-12-22/h1-6,8-9,11-12,18-19,21H,7,10,13-17H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKIKARENBZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-chloro-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B6584769.png)
![N-[(3,4-dimethylphenyl)methyl]-2-{[6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584780.png)
![N-(2,6-dimethylphenyl)-2-{[6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584786.png)
![1-[6-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-ethyl-1H-imidazole-4-carboxamide](/img/structure/B6584793.png)
![4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B6584801.png)
![4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B6584806.png)
![N-(4-methoxyphenyl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584811.png)
![N-(3-chloro-4-methylphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584819.png)

![N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584833.png)
![1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B6584840.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6584858.png)
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-pentylpiperidine-4-carboxamide](/img/structure/B6584870.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B6584875.png)